molecular formula C11H15NO4S B105131 Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 4815-30-9

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No. B105131
CAS RN: 4815-30-9
M. Wt: 257.31 g/mol
InChI Key: DGVXLHAJVRRLGV-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as agrochemicals, dyes, pharmacology, and materials science. The compound features a thiophene ring, which is a five-membered sulfur-containing heterocycle, substituted with amino, methyl, and dicarboxylate groups. This structure is of interest because of the thiophene ring's electronic properties and the reactive functional groups attached to it .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler starting materials. For instance, a sequential one-pot four-component reaction has been reported to produce fully substituted 2,5-dihydrothiophenes, which can be further processed to yield 5-amino thiophene-2,4-dicarboxylates . Another approach involves the reaction of 2-aminothiophene derivatives with various reagents such as ethyl acetoacetate or ethyl cyanoacetate in the presence of catalysts like titanium(IV) chloride to produce different thiophene-containing compounds .

Molecular Structure Analysis

The molecular structure of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate, a closely related compound, has been determined through X-ray crystallography. The thiophene ring in this molecule is almost planar, and the molecular conformation is stabilized by intramolecular hydrogen bonding. The crystal structure provides insight into the spatial arrangement of the substituents and the overall geometry of the molecule, which is crucial for understanding its reactivity and interactions .

Chemical Reactions Analysis

Thiophene derivatives are known to participate in various chemical reactions due to their nucleophilic and electrophilic sites. The amino group can act as a nucleophile, while the thiophene ring can undergo electrophilic substitution. The presence of the dicarboxylate group can also lead to reactions such as esterification or amidation, expanding the range of possible chemical transformations. The synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates is an example of the versatility of thiophene derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate are influenced by their molecular structure. The planarity of the thiophene ring and the nature of the substituents affect the compound's electronic properties, which are important for applications in materials science. For example, the dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene is a component of electrically conductive polymers . Additionally, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate highlights the potential of thiophene derivatives in optical applications .

Scientific Research Applications

Radioprotective and Anticancer Properties

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives have been explored for their potential radioprotective and anticancer activities. Certain synthesized compounds demonstrated significant activities against Ehrlich Ascites Carcinoma (EAC) cells, while others exhibited radioprotective properties (Ghorab et al., 2006).

Fluorescence Property Studies

  • Investigations into the fluorescence properties of thiophene derivatives, including ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, have been conducted. These studies are crucial for understanding the novel fluorescence characteristics of such compounds (Guo Pusheng, 2009).

Antimicrobial Applications

  • Research has shown that bifunctional thiophene derivatives, including those related to diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, possess promising antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Dyeing Applications

  • Compounds similar to diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate have been utilized in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer a range of shades and demonstrate good fastness properties, although they show poor photostability (Iyun et al., 2015).

Corrosion Inhibition

  • Alpha-aminophosphonates, structurally similar to diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, have been synthesized and studied for their effectiveness as corrosion inhibitors in industrial applications. These compounds have demonstrated high efficiency in protecting mild steel in hydrochloric acid solutions, which is beneficial for industrial pickling processes (Gupta et al., 2017).

Safety And Hazards

This compound is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVXLHAJVRRLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197438
Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

CAS RN

4815-30-9
Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
A Fatima, G Khanum, SK Srivastava, I Verma… - Chemical Physics …, 2021 - Elsevier
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) was synthesized, characterized, and investigated theoretically and by experimental spectroscopy. Surface analysis by …
Number of citations: 20 www.sciencedirect.com
K Malani, SS Thakkar, MC Thakur, A Ray, H Doshi - Bioorganic Chemistry, 2016 - Elsevier
A series of eight compounds diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxilate (KM 10–17 ) analogues have …
Number of citations: 36 www.sciencedirect.com
LY Lu, ZS Yu, ZD Fang, YZ Chen, W Zhou… - Advanced Materials …, 2012 - Trans Tech Publ
An efficient method is described for the synthesis of 2-methoxy-thieno[2,3-d]pyrimidin- 4(3H)-one (5) via Gewald reaction, a tandem aza-Wittig reaction and cyclization process. The key …
Number of citations: 0 www.scientific.net
NHM Zaher - 2010 - Citeseer
Ethyl 3-amino-5-methyl-4-oxo-2-sulfanyl-1, 2, 3, 4-tetrahydrothieno [2, 3-d] pyrimidine-6-carboxylate (XIII) was prepared by reacting (II) with hydrazine hydrate in dichloromethane at …
Number of citations: 5 citeseerx.ist.psu.edu
SAS Ghozlan, DM ABDELMONIEM… - Turkish Journal of …, 2016 - journals.tubitak.gov.tr
A simple and efficient one-pot synthesis of novel thieno [3', 2': 5, 6] pyrimido [1, 2-a] quinoline-2-carboxylates (5a-d) and their spirooxindole derivatives (12a-d) was accomplished. Thus, …
Number of citations: 7 journals.tubitak.gov.tr
YG Hu, AH Zheng, GJ Li, MZ Dong, F Ye… - Journal of …, 2014 - Wiley Online Library
Thieno[2,3‐d]pyrimidinones were reported to act as potent anticancer agents; in this work, a series of new substituted thieno[2,3‐d]pyrimidinone (6) were synthesized via the aza‐Wittig …
Number of citations: 11 onlinelibrary.wiley.com
MF Mohamed, N Samir, A Ali, N Ahmed, Y Ali, S Aref… - Bioorganic …, 2017 - Elsevier
New cyanoacrylamide derivatives were theoretically examined for their binding abilities to a protein model of apoptosis inhibitor proteins x-IAP and c-IAP1 using molecular modeling. …
Number of citations: 23 www.sciencedirect.com
MF Mohamed, AA Saddiq, TM Al-Shaikh, NS Ibrahim… - Bioorganic …, 2021 - Elsevier
An efficient route for the preparation of new heterocyclic cyanoacrylamides based p-fluorophenyl and p-phenolic compounds was depicted. All structures were confirmed based on the …
Number of citations: 2 www.sciencedirect.com
A Helali, M Sarg, A Bayoumi… - Journal of Advanced …, 2023 - journals.ekb.eg
Objective: Novel anticancer agents were designed to be synthesized considering Leucettamine B as a lead compound. Leucettamine B, which was isolated from a marine sponge, is a …
Number of citations: 6 journals.ekb.eg
MA Ragheb, RS Omar, MH Soliman… - Journal of Molecular …, 2022 - Elsevier
A simple, and efficient procedure has been developed for the synthesis of novel 2-(4-(hexahydroquinolin-4-yl)phenoxy)-N-arylacetamides and thieno[3′,2′:5,6]pyrimido[1,2-a]…
Number of citations: 4 www.sciencedirect.com

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